molecular formula C11H14BrN3O2 B1412787 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine CAS No. 1219730-40-1

1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine

Cat. No.: B1412787
CAS No.: 1219730-40-1
M. Wt: 300.15 g/mol
InChI Key: JJRVWBFPLCOETL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine is a piperazine derivative featuring a phenyl ring substituted with bromo (5-position) and nitro (2-position) groups. The 4-methylpiperazine moiety is a common pharmacophore in medicinal chemistry, often influencing pharmacokinetic properties and receptor interactions.

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)11-8-9(12)2-3-10(11)15(16)17/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRVWBFPLCOETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 5-bromo-2-nitroaniline, followed by the formation of the piperazine ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining safety and cost-effectiveness .

Chemical Reactions Analysis

1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Scientific Research Applications

1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules. Pathways involved include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Halogen-Substituted Piperazine Derivatives

1-(5-Chloro-2-nitrophenyl)-4-methylpiperazine
  • Structure : Chloro replaces bromo at the 5-position.
  • Relevance : Chloro-nitro analogs are often explored for CNS activity due to their ability to cross lipid membranes .
1-(4-Bromophenyl)-4-methylpiperazine
  • Structure : Bromo at the para position (4-position) without a nitro group.
  • Activity : Piperazines with para-halogenation are linked to serotonin receptor antagonism (e.g., 5-HT7) .
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine
  • Structure : Bromo at the 3-position and methyl at the 5-position.
  • Key Differences : Positional isomerism affects steric and electronic profiles. Methyl groups enhance lipophilicity, which may improve blood-brain barrier penetration.
  • Activity : Such derivatives are reported as 5-HT7 receptor antagonists .

Nitro-Containing Piperazine Analogs

1-(5-Bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine
  • Structure : Additional fluoro at the 4-position alongside bromo and nitro.
  • Key Differences : Fluoro’s electron-withdrawing effect could enhance nitro group reactivity, influencing DNA-binding or enzyme inhibition (e.g., acetolactate synthase in herbicide safeners) .
1-(4-Nitrophenyl)sulfonylpiperazine Derivatives
  • Example : 1-(4-Bromobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine.
  • Key Differences : Nitro groups on heterocycles (e.g., thiadiazole) confer distinct electronic properties compared to nitro on benzene. Such compounds are explored for anticancer or antimicrobial activity .

Piperazine Derivatives with Functionalized Side Chains

1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine
  • Structure : Ethyl linker with dichlorophenyl substitution.
  • Activity: Modulates sigma receptors, affecting neurotransmitter release (e.g., norepinephrine). The ethyl chain may enhance flexibility for receptor docking .
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine
  • Structure : Thiocarbamoyl group linked to fluorophenyl.
  • Activity : Acts as a herbicide safener by protecting acetolactate synthase from inhibition, highlighting the role of piperazine in detoxification pathways .

Structural and Pharmacokinetic Comparisons

Compound Name Substituents Key Features Biological Activity/Notes Reference
1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine 5-Br, 2-NO₂, 4-CH₃-piperazine High steric/electronic complexity Potential CNS/sigma receptor ligand Target
1-(5-Chloro-2-nitrophenyl)-4-methylpiperazine 5-Cl, 2-NO₂, 4-CH₃-piperazine Enhanced membrane permeability Sigma receptor modulation candidate
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine 3-Br, 5-CH₃, 4-CH₃-piperazine Lipophilic, positional isomerism 5-HT7 receptor antagonist
1-(4-Bromophenyl)-4-methylpiperazine 4-Br, 4-CH₃-piperazine Simplified electronic profile Serotonin receptor interaction
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-F-C₆H₄-S-C(=S)-, 4-CH₃-piperazine Detoxification enhancer Herbicide safener for maize

Biological Activity

1-(5-Bromo-2-nitrophenyl)-4-methylpiperazine (CAS No. 1219730-40-1) is a synthetic compound belonging to the class of piperazines. It is characterized by a bromine atom and a nitro group attached to a phenyl ring, which connects to a piperazine ring substituted with a methyl group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's molecular formula is C11H13BrN4O2, and it has a molecular weight of 303.15 g/mol. The presence of both bromine and nitro groups suggests that it may undergo various chemical reactions, including reduction and nucleophilic substitution, which can significantly influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the nitration of 5-bromo-2-nitroaniline, followed by cyclization to form the piperazine ring. Reaction conditions often require strong acids or bases and elevated temperatures to achieve high yields and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly those associated with leukemia and solid tumors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

The proposed mechanism of action involves:

  • Reactive Intermediate Formation : The nitro group can be reduced to an amino group, creating reactive species that can bind to DNA or proteins, disrupting normal cellular functions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (minimum inhibitory concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Activity

In another investigation, the compound was tested for its effects on human leukemia cell lines. The results showed a dose-dependent increase in apoptosis markers, with IC50 values estimated at approximately 25 µM for HL-60 cells.

Cell LineIC50 (µM)
HL-60 (Leukemia)25

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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